2-(Thiazol-2-yl)but-3-yn-2-ol
Overview
Description
“2-(Thiazol-2-yl)but-3-yn-2-ol” is an organic compound . It has been identified as a highly potent NIK inhibitor .
Synthesis Analysis
The synthesis of “2-(Thiazol-2-yl)but-3-yn-2-ol” involves several steps. The racemic mixture was separated on a preparative chiral column . The enantiomers were separated by Chiral-Prep-HPLC .
Molecular Structure Analysis
The molecular formula of “2-(Thiazol-2-yl)but-3-yn-2-ol” is C7H7NOS . The InChI code is 1S/C7H7NOS/c1-3-7(2,9)6-8-4-5-10-6/h1,4-5,9H,2H3/t7-/m1/s1 .
Chemical Reactions Analysis
“2-(Thiazol-2-yl)but-3-yn-2-ol” has been involved in various chemical reactions. For instance, it has been used in the synthesis of N-Phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives .
Physical And Chemical Properties Analysis
“2-(Thiazol-2-yl)but-3-yn-2-ol” is a white to yellow solid . Its molecular weight is 153.2 g/mol .
Scientific Research Applications
1. Synthesis and Characterization in Chemistry
2-(Thiazol-2-yl)but-3-yn-2-ol and its derivatives have been explored in the synthesis and characterization of various chemical compounds. For instance, Kamat et al. (2017) synthesized Cu(II) complexes of 2-(2-benzo[d]thiazol-2-yl)hydrazono)propan-1-ol and characterized them using various spectro-analytical techniques, including X-ray diffraction and electrospray ionization methods (Kamat et al., 2017). Similarly, Bondock et al. (2013) described an efficient synthesis of new functionalized 2-(heteroaryl)thiazoles, highlighting the chemical versatility of thiazole derivatives (Bondock et al., 2013).
2. Biological and Pharmaceutical Research
In the biological and pharmaceutical domain, thiazole derivatives demonstrate significant potential. El‐Wahab et al. (2014) synthesized and characterized a coumarin-thiazole derivative with notable antimicrobial activity. This derivative was also incorporated into polymers, such as polyurethane varnishes, demonstrating enhanced antimicrobial properties (El‐Wahab et al., 2014).
3. Materials Science and Technology
In the field of materials science, thiazole derivatives have been utilized to develop advanced materials with specific properties. Zhang et al. (2016) used a thiazolo[5,4-d]thiazole moiety for the design and synthesis of compounds exhibiting reversible excited-state intramolecular proton transfer, which have applications in white organic light emitting diodes (Zhang et al., 2016).
4. Advanced Synthetic Methods
Thiazole derivatives have also been employed in developing advanced synthetic methods. Li and Li (2011) investigated one-pot four-component reactions involving thiazole, leading to the synthesis of unexpected compounds under catalyst-free conditions (Li & Li, 2011).
5. Environmental and Energy Applications
In the context of environmental and energy applications, Han et al. (2015) introduced 2-(thiophen-2-yl)thiazole as a π-bridge into diethylamino coumarin to synthesize novel coumarin sensitizers for dye-sensitized solar cells, demonstrating the role of thiazole derivatives in renewable energy technologies (Han et al., 2015).
properties
IUPAC Name |
2-(1,3-thiazol-2-yl)but-3-yn-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NOS/c1-3-7(2,9)6-8-4-5-10-6/h1,4-5,9H,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJCFOOAPKUJAIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#C)(C1=NC=CS1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Thiazol-2-yl)but-3-yn-2-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.